4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline
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Overview
Description
4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H4ClF3N2O3 and a molecular weight of 292.6 g/mol This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a quinoline ring
Mechanism of Action
Mode of Action
It is known that quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Preparation Methods
The synthesis of 4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-8-(trifluoromethoxy)quinoline using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production . These methods aim to improve the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline include other quinoline derivatives with different substituents. For example:
4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline: Similar structure but with the trifluoromethoxy group at a different position.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.
These compounds share some chemical properties but differ in their reactivity and potential applications. The unique combination of substituents in this compound makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-nitro-8-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O3/c11-8-5-2-1-3-7(19-10(12,13)14)9(5)15-4-6(8)16(17)18/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOMYDYILYDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1981588-19-5 |
Source
|
Record name | 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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